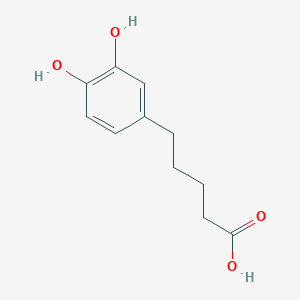

5-(3,4-Dihydroxyphenyl)pentanoic acid

Description

Properties

IUPAC Name |

5-(3,4-dihydroxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h5-7,12-13H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDWBJGUMIZRHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701341721 | |

| Record name | 5-(3',4'-dihydroxyphenyl)-valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701341721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydroxyphenylvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31129-94-9 | |

| Record name | 5-(3',4'-dihydroxyphenyl)-valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701341721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3,4-dihydroxyphenyl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Nutritional Applications

5-(3,4-Dihydroxyphenyl)pentanoic acid is primarily recognized for its presence in cocoa products and various fruits and vegetables. It is classified as a nutrient and has been studied for its antioxidant properties.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant capabilities, which can help in reducing oxidative stress in biological systems. This property is particularly beneficial in:

- Preventing chronic diseases : The antioxidant effects may reduce the risk of diseases associated with oxidative damage, such as cardiovascular diseases and cancer.

- Enhancing metabolic health : Antioxidants play a crucial role in metabolic processes and may improve overall health by mitigating inflammation.

Pharmacological Applications

The pharmacological potential of this compound has been explored in various studies:

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation through several mechanisms:

- Inhibition of pro-inflammatory cytokines : Studies have demonstrated that it can downregulate the production of inflammatory markers in cell cultures.

- Potential therapeutic agent : Its anti-inflammatory properties suggest potential applications in treating conditions like arthritis and other inflammatory disorders.

Neuroprotective Properties

Emerging research highlights the neuroprotective effects of this compound:

- Protection against neurodegeneration : Animal studies indicate that it may protect neurons from damage caused by toxins or oxidative stress.

- Cognitive enhancement : Preliminary findings suggest that this compound could improve cognitive functions and memory retention.

Case Study 1: Cocoa Consumption and Health

A study published in the Journal of Nutritional Biochemistry examined the effects of cocoa-derived compounds, including this compound, on cardiovascular health. The results indicated that regular consumption of cocoa products led to improved endothelial function and reduced blood pressure among participants.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled trial reported in Phytotherapy Research, researchers investigated the anti-inflammatory effects of this compound on patients with rheumatoid arthritis. The findings revealed significant reductions in joint pain and swelling after supplementation with this compound over six weeks.

Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Nutritional | Antioxidant source | Reduces oxidative stress |

| Pharmacological | Anti-inflammatory agent | Inhibits pro-inflammatory cytokines |

| Neuroprotective | Potential treatment for neurodegenerative diseases | Protects neurons from oxidative damage |

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It neutralizes free radicals and reactive oxygen species, preventing cellular damage. The molecular targets include enzymes and pathways involved in oxidative stress, such as superoxide dismutase and catalase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Hydroxyl Group Positioning

The structural analogs of 5-(3,4-dihydroxyphenyl)pentanoic acid differ in aliphatic chain length and hydroxylation patterns. Key examples include:

Functional Differences

- Sulfated and glucuronidated derivatives of this compound (e.g., M98–M100 in ) are prevalent in human biofluids, suggesting extensive phase II metabolism .

- Biological Activity: Unlike 3-(3,4-dihydroxyphenyl)propanoic acid, which exhibits antimicrobial effects , this compound’s bioactivity remains less characterized, though it may contribute to antioxidant defenses . Valerolactone derivatives (e.g., 5-(3,4-dihydroxyphenyl)-γ-valerolactone) show higher stability in circulation compared to carboxylic acid forms .

Quantitative Differences in Excretion

- In human studies, this compound is excreted in urine at concentrations of 3.35 × 10⁴ AU (arbitrary units) after whole-grain wheat intake, whereas DHPPTA (3,5-dihydroxy analog) is detected at 2.89 × 10⁵ AU, indicating positional hydroxylation affects metabolic yield .

- Epicatechin metabolites, including this compound, show time-dependent accumulation in urine, peaking at 6–8 hours post-consumption .

Biological Activity

5-(3,4-Dihydroxyphenyl)pentanoic acid (also known as 5-(3,4-dihydroxyphenyl)valeric acid) is a phenolic compound derived from dietary sources such as coffee and certain fruits. It has garnered attention due to its potential health benefits and biological activities, particularly its antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.

- IUPAC Name : this compound

- Molecular Formula : C11H14O4

- Molecular Weight : 210.2265 g/mol

- CAS Number : 31129-94-9

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This action is crucial in preventing cellular damage linked to chronic diseases.

- Anti-inflammatory Effects : Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation in various models .

- Microbiota Interaction : The compound is metabolized by gut microbiota into other phenolic acids, which may further enhance its biological effects, including modulation of gut health and systemic inflammation .

Antioxidant and Anti-inflammatory Studies

A study conducted on the effects of phenolic acids derived from food sources found that this compound significantly reduced markers of oxidative stress in vitro. The compound was shown to decrease levels of malondialdehyde (MDA), a marker for lipid peroxidation, while increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation .

Case Studies

- Clinical Trial on Hypertension : A clinical trial involving hypertensive patients showed that supplementation with dietary polyphenols, including metabolites like this compound, led to significant reductions in systolic and diastolic blood pressure. The study suggested that these effects are mediated through improved endothelial function and reduced arterial stiffness .

- Gut Health Study : In a cohort study examining the relationship between diet-derived phenolics and gut microbiota composition, higher intake levels of polyphenols were associated with increased populations of beneficial bacteria such as Bifidobacterium and Lactobacillus. This shift was linked to enhanced production of short-chain fatty acids (SCFAs), which are known to support gut health .

Table 1: Summary of Biological Activities

Table 2: Case Study Findings

Preparation Methods

Esterification Method

- Starting Materials: 3,4-dihydroxybenzoic acid and pentanoic acid

- Catalyst: Strong acid catalyst such as sulfuric acid

- Process: The esterification reaction involves reacting 3,4-dihydroxybenzoic acid with pentanoic acid under acidic conditions to form the ester intermediate, which can be hydrolyzed to yield 5-(3,4-dihydroxyphenyl)pentanoic acid.

- Optimization: Control of temperature, reaction time, and catalyst concentration is critical to maximize yield and minimize side reactions.

Multi-step Organic Synthesis via Protected Intermediates

- Protection of Phenolic Hydroxyl Groups: The 3,4-dihydroxy groups are often protected as dimethoxymethyl ethers to prevent undesired side reactions during subsequent steps.

- Key Reagents: N,N-diisopropylethylamine, chloromethyl methyl ether for protection; potassium hydroxide for deprotection.

- Synthetic Steps:

- Formation of 5-(3,4-O-dimethoxymethylphenyl)-γ-valerolactone via protection and cyclization.

- Base-catalyzed ring opening and hydrolysis to obtain protected pentanoic acid derivatives.

- Catalytic hydrogenation using palladium on carbon under hydrogen atmosphere to reduce double bonds or other unsaturated intermediates.

- Final deprotection of methoxymethyl groups under acidic conditions to regenerate free phenolic hydroxyls.

- Purification: Preparative high-performance liquid chromatography (HPLC) is used to isolate and purify the final product.

- Yield: Approximately 1.47 mmol (331.7 mg) of pure compound was obtained in reported syntheses.

- Structural Confirmation: Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic proton signals corresponding to aromatic and aliphatic protons.

Catalytic Hydrogenation and Purification

- Catalyst: Palladium on carbon (10% wet)

- Conditions: Room temperature, hydrogen atmosphere for 6 hours

- Purpose: Reduction of intermediates to the desired saturated pentanoic acid derivative.

- Post-reaction Treatment: Filtration to remove catalyst, evaporation of solvents, and purification by preparative HPLC.

| Method | Key Reagents/Conditions | Advantages | Challenges | Yield/Notes |

|---|---|---|---|---|

| Esterification | 3,4-Dihydroxybenzoic acid, pentanoic acid, H2SO4 | Simple, direct | Requires strong acid, side reactions possible | Moderate yield, purity depends on conditions |

| Protection/Deprotection Route | Chloromethyl methyl ether, KOH, Pd/C, H2 | High selectivity, purity | Multi-step, time-consuming | High purity, ~1.47 mmol isolated |

| Catalytic Hydrogenation | Pd/C catalyst, H2 gas | Efficient saturation of intermediates | Requires careful handling of H2 and catalyst | Facilitates final product formation |

- The multi-step synthetic approach using protection of hydroxyl groups is preferred for producing high-purity this compound suitable for biological studies.

- Catalytic hydrogenation is essential to reduce unsaturated intermediates, ensuring the correct pentanoic acid structure.

- The use of preparative HPLC allows for effective separation of the target compound from by-products and unreacted materials.

- NMR characterization confirms the identity and purity of the synthesized compound, with proton signals consistent with the expected structure.

- Optimization of reaction parameters such as temperature, solvent, and catalyst loading is critical to improve yield and scalability.

The preparation of this compound involves sophisticated organic synthesis techniques combining esterification, protective group chemistry, catalytic hydrogenation, and chromatographic purification. The most reliable and reproducible method reported involves protection of phenolic hydroxyls, formation of a lactone intermediate, catalytic hydrogenation, and final deprotection, yielding high-purity compound confirmed by NMR. These methods provide a foundation for further research and potential industrial application of this biologically active phenolic acid.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 5-(3,4-Dihydroxyphenyl)pentanoic acid?

- Answer : Synthesis typically involves coupling 3,4-dihydroxyphenyl precursors with pentanoic acid derivatives via esterification or catalytic hydrogenation. Characterization requires:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and purity using H and C NMR (e.g., compare peak splitting patterns for hydroxyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 280 nm) for purity assessment.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode to verify molecular weight (expected [M-H] at m/z 225.1).

Q. How can researchers design in vitro assays to evaluate its antioxidant activity?

- Answer : Use standardized antioxidant assays with appropriate controls:

- DPPH Radical Scavenging : Dissolve the compound in methanol (50 µg/mL), mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes .

- FRAP Assay : Include Trolox as a reference standard.

- Cell-Based Models : Test cytotoxicity (MTT assay) in RAW 264.7 macrophages before assessing ROS suppression.

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

- Answer : Discrepancies often arise from:

- Concentration-Dependent Effects : Test a wide range (1–100 µM) to identify biphasic responses.

- Assay-Specific Conditions : Compare results across DPPH, ORAC, and cellular ROS assays.

- Redox Environment : Mimic physiological conditions (e.g., include glutathione or serum proteins) .

Q. How can its stability be assessed under physiological conditions for pharmacokinetic studies?

- Answer :

- pH Stability : Incubate in simulated gastric (pH 2) and intestinal (pH 7.4) fluids. Analyze degradation via HPLC at 0, 2, 6, and 24 hours.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Light Sensitivity : Store solutions in amber vials and monitor UV-Vis spectral changes.

Q. What advanced analytical methods quantify this compound in complex matrices (e.g., plasma)?

- Answer :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 225 → 181 (quantifier) and 225 → 123 (qualifier).

- Isotope Dilution : Spike samples with C-labeled analogs (e.g., perfluoro-C-pentanoic acid as a structural proxy) for internal calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.